

6-Chloro-5-iodopyridin-2-amine chemical properties

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291

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An In-depth Technical Guide to the Chemical Properties and Applications of **6-Chloro-5-iodopyridin-2-amine**

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with advanced heterocyclic building blocks. We will delve into the core chemical properties, reactivity, synthesis, and applications of **6-Chloro-5-iodopyridin-2-amine**, a highly functionalized pyridine derivative pivotal for modern medicinal chemistry. The insights provided herein are grounded in established chemical principles to empower rational experimental design and accelerate discovery programs.

Core Physicochemical & Structural Properties

6-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative featuring a unique substitution pattern that makes it a valuable intermediate in organic synthesis. Its structural and chemical identifiers are fundamental for its use in a laboratory setting.

The molecule's identity is unequivocally established by its CAS number: 1221398-11-3.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is also known by synonyms such as 2-Amino-6-chloro-5-iodopyridine and 6-chloro-5-iodo-2-aminopyridine.[\[1\]](#)[\[3\]](#) A summary of its core properties is presented below.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	6-Chloro-5-iodopyridin-2-amine	N/A
CAS Number	1221398-11-3	[1] [2] [3]
Molecular Formula	C ₅ H ₄ ClIN ₂	[1] [2] [3]
Molecular Weight	254.46 g/mol	[1] [2] [3]
Melting Point	152 - 156 °C	[4]
Boiling Point	340.4 ± 42.0 °C (Predicted)	[1] [3]
Density	2.139 ± 0.06 g/cm ³ (Predicted)	[1] [3]
pKa	1.12 ± 0.10 (Predicted)	[1] [3]
XLogP3	2.503	[1]
Solubility	Practically insoluble in water; Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.	[4]

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely published, a predicted spectroscopic profile can be extrapolated from its structure and data from analogous compounds. This information is critical for reaction monitoring and structural confirmation.

- ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electronic effects of the three substituents.
- ¹³C NMR: The carbon NMR would display five signals for the five carbon atoms of the pyridine ring, with their chemical shifts dictated by the attached functional groups.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and isotopic patterns corresponding to the presence of chlorine (³⁵Cl/³⁷Cl) and

iodine.

- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=C and C=N stretching of the pyridine ring, and C-Cl and C-I stretching vibrations.

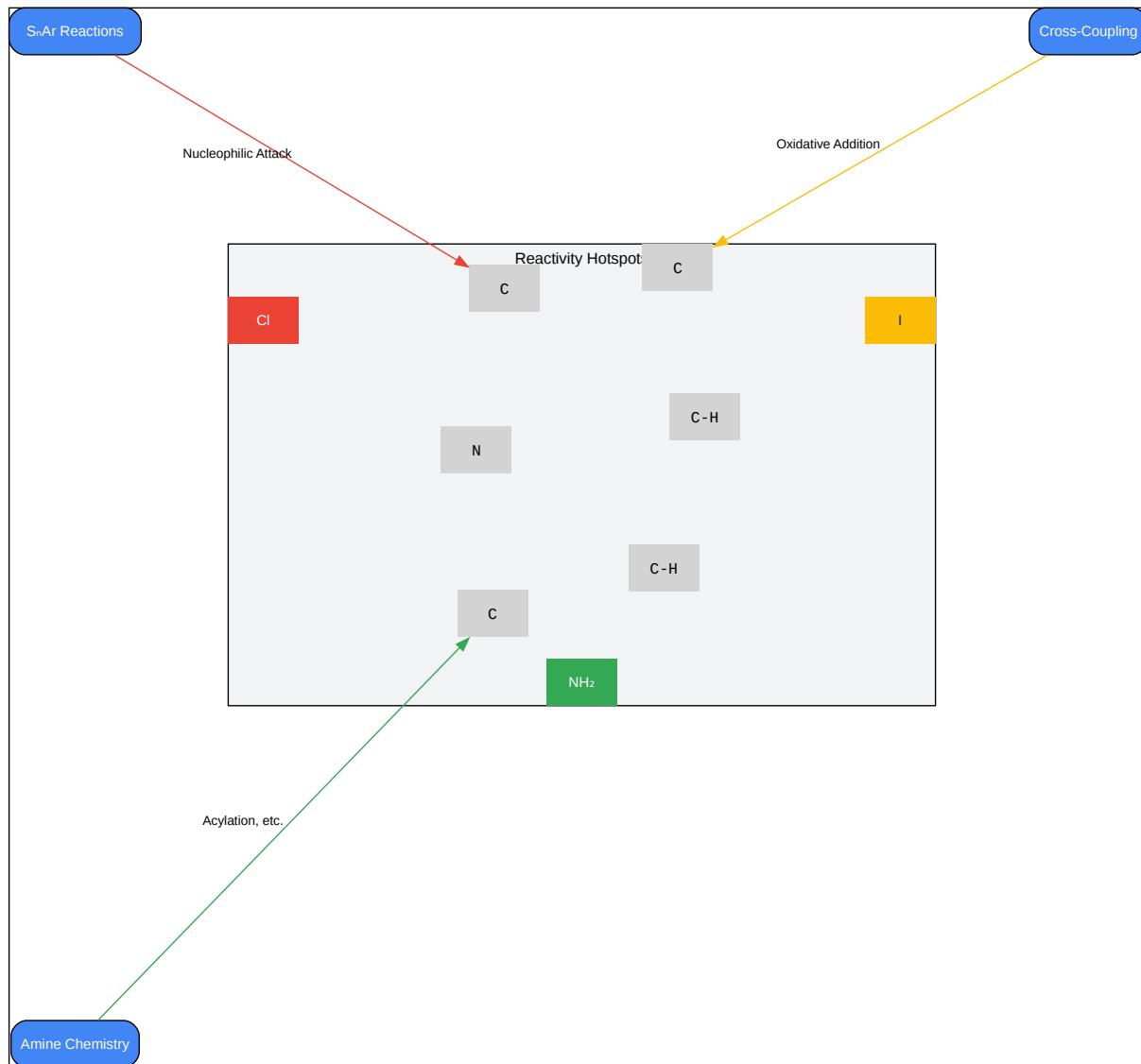
Chemical Reactivity and Mechanistic Insights

The synthetic utility of **6-Chloro-5-iodopyridin-2-amine** is dictated by the electronic interplay of its substituents and the inherent properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (S_NAr), especially at the 2- and 6-positions.^[5]

Key Reactivity Centers:

- C6-Cl (Chloro Group): The chlorine atom at the 6-position is ortho to the ring nitrogen. This position is highly activated for S_NAr reactions. The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of the chloride by various nucleophiles.^[5] This makes it a prime site for introducing new functionalities.
- C5-I (Iodo Group): The iodine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition in catalytic cycles like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.^[5]
- C2-NH₂ (Amino Group): The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, or diazotization. It is also an electron-donating group, which modulates the overall reactivity of the pyridine ring.

This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly desirable attribute in complex molecule synthesis.



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Caption: Reactivity map of **6-Chloro-5-iodopyridin-2-amine**.

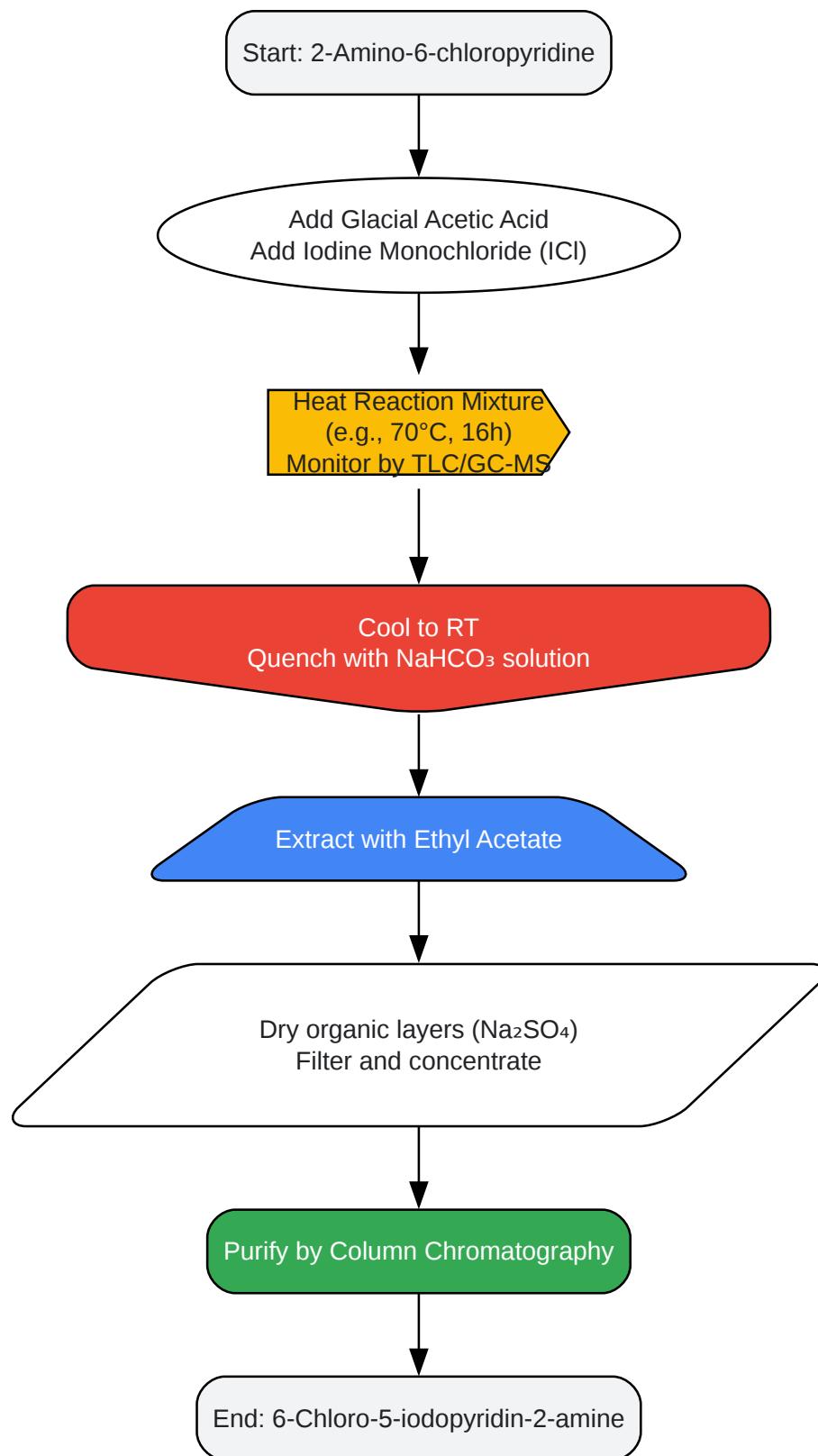
Synthetic & Experimental Protocols

The following protocols are standardized methodologies that serve as a robust starting point for the synthesis and subsequent derivatization of the title compound.

Proposed Synthesis of 6-Chloro-5-iodopyridin-2-amine

This procedure is based on the direct iodination of a commercially available precursor, a common strategy for synthesizing iodo-pyridines.[\[6\]](#)

Workflow Diagram: Synthesis

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Caption: Workflow for the synthesis of **6-Chloro-5-iodopyridin-2-amine**.

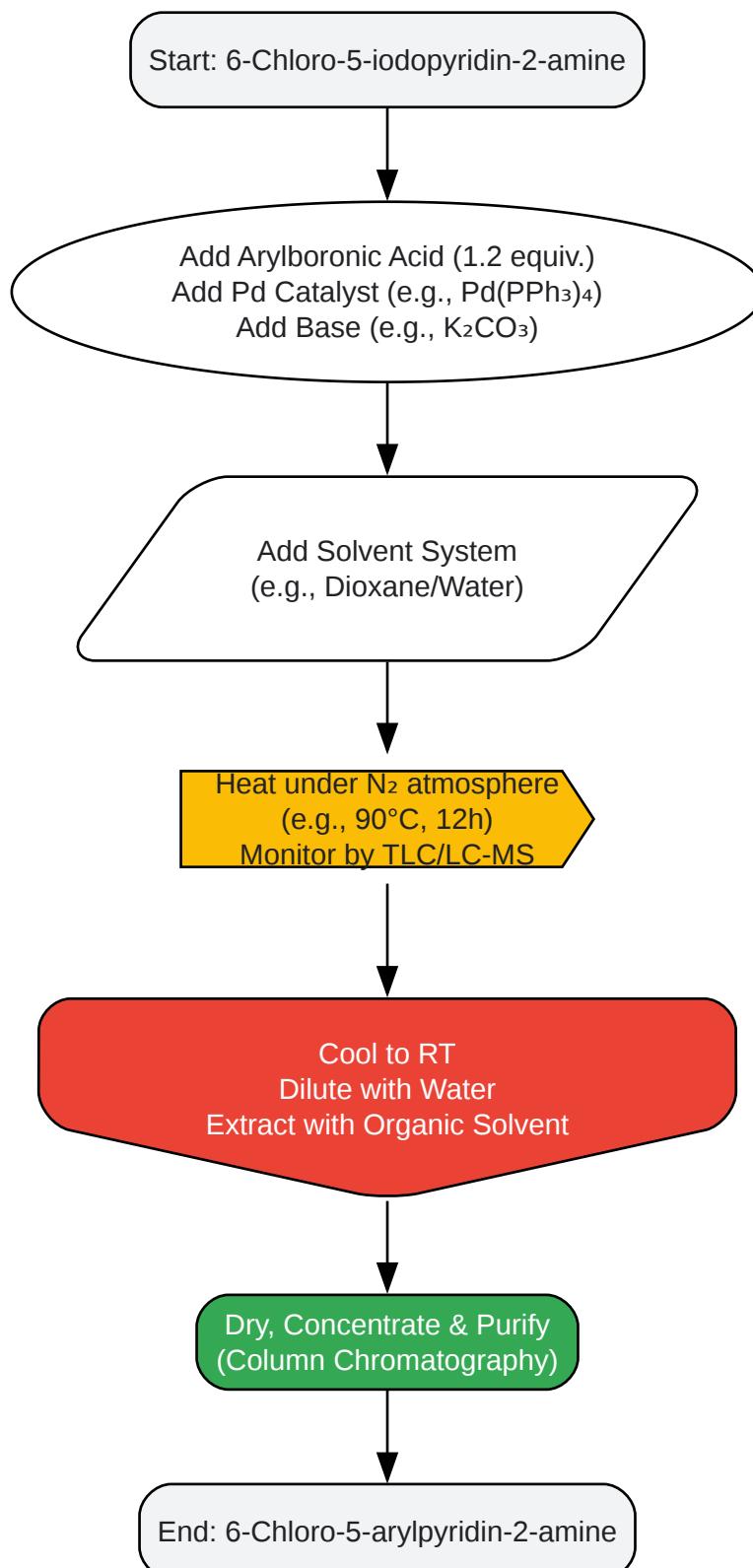
Step-by-Step Protocol:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 equiv.).
- Solvent & Reagent Addition: Add glacial acetic acid as the solvent. Add iodine monochloride (ICl, 1.1 equiv.) dropwise to the stirred solution.[6]
- Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
- Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO_3) solution until gas evolution ceases and the pH is neutral or slightly basic.[6]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[6]
- Purification: Purify the resulting crude solid by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the pure **6-Chloro-5-iodopyridin-2-amine**.[6]

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the C-I bond for forming a C-C bond, a cornerstone reaction in drug development.

Workflow Diagram: Suzuki-Miyaura Coupling

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